molecular formula C12H12N2OS2 B11735610 3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B11735610
M. Wt: 264.4 g/mol
InChI Key: UKSWLAFHBWDPTP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a synthetic organic compound that features a complex structure with a dimethylamino group, a thiophene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a thiazole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]prop-2-en-1-one
  • 3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-6-yl]prop-2-en-1-one

Uniqueness

3-(Dimethylamino)-1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the functional groups and the overall molecular geometry.

Properties

IUPAC Name

3-(dimethylamino)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-14(2)6-5-9(15)11-8-13-12(17-11)10-4-3-7-16-10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSWLAFHBWDPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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